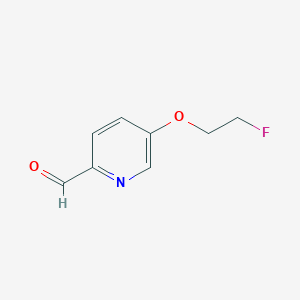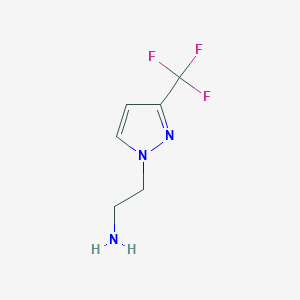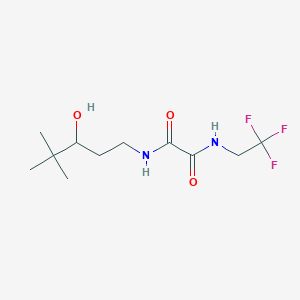
5-(2-Fluoroethoxy)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoroethoxy)pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that contains a fluorine atom and an aldehyde group.
科学的研究の応用
Synthesis of Fluorinated Pyrroles
A study by Surmont et al. (2009) developed a methodology for synthesizing 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding 2-aryl-5-(bromomethyl)-1-pyrrolines. This process involves electrophilic alpha,alpha-difluorination and subsequent dehydrofluorination, indicating potential applications in synthesizing fluorinated analogs of pyridine derivatives for enhanced biological activity or material properties (Surmont et al., 2009).
Antimicrobial Activity of Pyridine Derivatives
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved converting pyridin-4-yl-oxadiazole derivatives into amino-triazole-thiols and testing their antimicrobial activity. This research suggests the potential for pyridine derivatives in developing antimicrobial agents (Bayrak et al., 2009).
Novel Photophysical Properties
The study of conformational control and photoenolization of pyridine-3-carbaldehydes by Mal et al. (2003) reveals insights into the solid-state photobehavior of pyridine derivatives. This research may point towards applications in photonic devices or sensors, where pyridine derivatives' unique photophysical properties can be harnessed (Mal et al., 2003).
Catalytic Reactions and Ligand Development
Another application area is in catalysis and ligand development. The synthesis and characterization of cadmium chloride complexes containing imidazo[1,5-a]pyridine derivatives by Hakimi et al. (2012) demonstrate the utility of pyridine derivatives in coordinating metal ions for potential use in catalysis and material science (Hakimi et al., 2012).
Fluorescent pH Probes
Charier et al. (2006) evaluated 5-aryl-2-pyridyloxazole derivatives as donor-acceptor fluorescent pH probes, demonstrating significant shifts in absorption and emission spectra upon pyridine protonation. This suggests the potential of pyridine derivatives in developing fluorescent probes for biological and chemical sensing applications (Charier et al., 2006).
Safety and Hazards
特性
IUPAC Name |
5-(2-fluoroethoxy)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-3-4-12-8-2-1-7(6-11)10-5-8/h1-2,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMEEBVRYXKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCF)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoroethoxy)pyridine-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-[(2,4-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2406660.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)
![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)



![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)


![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)